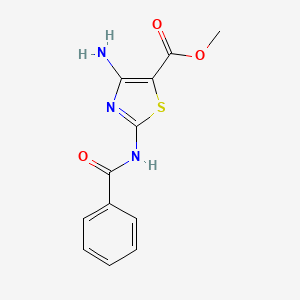
(2R,5R)-5-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,5R)-5-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a fluoro-substituted nitrophenyl ring, a trifluoromethyl group, and an oxazinylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the oxazinyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Addition of the trifluoromethyl group: This step may involve the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or phenyl ring.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitro-phenyl oxazinylamines.
Reduction products: Amino-phenyl oxazinylamines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for activity against various diseases, including cancer and infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-5-(2-Chloro-5-nitro-phenyl)-2,5-dimethyl-2-trifluoromethyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine
- (2R,5R)-5-(2-Fluoro-5-amino-phenyl)-2,5-dimethyl-2-trifluoromethyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine
Uniqueness
The presence of the fluoro and nitro groups on the phenyl ring, along with the trifluoromethyl group, imparts unique electronic properties to the compound. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C13H13F4N3O3 |
|---|---|
Poids moléculaire |
335.25 g/mol |
Nom IUPAC |
(3R,6R)-3-(2-fluoro-5-nitrophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-amine |
InChI |
InChI=1S/C13H13F4N3O3/c1-11(8-5-7(20(21)22)3-4-9(8)14)6-23-12(2,10(18)19-11)13(15,16)17/h3-5H,6H2,1-2H3,(H2,18,19)/t11-,12+/m0/s1 |
Clé InChI |
JAFRIYBHPFEIBN-NWDGAFQWSA-N |
SMILES isomérique |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])F |
SMILES canonique |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8407628.png)








![1-(Chloromethyl)-3-[[5-methoxy-7-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine](/img/structure/B8407697.png)


![3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile](/img/structure/B8407718.png)
